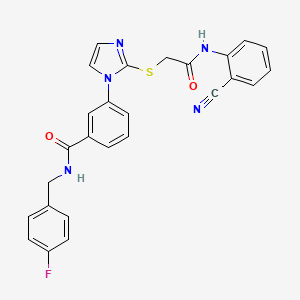

CypD-IN-29

説明

特性

IUPAC Name |

3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O2S/c27-21-10-8-18(9-11-21)16-30-25(34)19-5-3-6-22(14-19)32-13-12-29-26(32)35-17-24(33)31-23-7-2-1-4-20(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPJUYVZASTWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Avelumab Clinical Trials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical trial results for avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the efficacy, safety, and methodologies of key avelumab clinical trials. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

Avelumab is a fully human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 and B7.1 receptors.[1][2][3] This blockade removes the inhibitory signals that suppress T-cell activation and proliferation, thereby restoring the immune system's ability to recognize and attack tumor cells.[4] A unique feature of avelumab is its native Fc region, which can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a potential dual mechanism of action.[1][2][4]

References

Avelumab for Metastatic Urothelial Carcinoma: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of avelumab, a human anti-programmed death ligand 1 (PD-L1) monoclonal antibody, for the treatment of metastatic urothelial carcinoma (mUC). It details the mechanism of action, pivotal clinical trial protocols, and summarizes key efficacy and safety data.

Mechanism of Action

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets PD-L1.[1] Its therapeutic effect is believed to stem from a dual mechanism of action.

-

Immune Checkpoint Blockade : Programmed death ligand 1 (PD-L1) can be expressed on tumor cells and tumor-infiltrating immune cells.[2] Its interaction with the PD-1 and B7.1 receptors on T-cells and other immune cells suppresses cytotoxic T-cell activity, proliferation, and cytokine production, allowing cancer cells to evade the host immune system.[2][3] Avelumab selectively binds to PD-L1, blocking this interaction.[1] This inhibition removes the suppressive signals, thereby restoring and enhancing T-cell-mediated anti-tumor immune responses.[3][4] Unlike some other checkpoint inhibitors, avelumab leaves the PD-1/PD-L2 interaction intact.[5]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Avelumab possesses a native, wild-type IgG1 Fc region.[4] This region can engage with Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[1][3] In preclinical in vitro models, this engagement has been shown to induce ADCC, leading to the direct lysis of tumor cells.[1][4][5] This suggests a second, distinct mechanism for its anti-tumor activity.[1]

Pivotal Clinical Trials and Experimental Protocols

Avelumab's approval and establishment as a standard of care in metastatic urothelial carcinoma are primarily based on two key clinical trials: JAVELIN Bladder 100 (first-line maintenance) and JAVELIN Solid Tumor (second-line treatment).

The JAVELIN Bladder 100 trial was a Phase III, multicenter, randomized, open-label study that established avelumab as a standard-of-care maintenance therapy.[6][7]

-

Objective : To evaluate the efficacy and safety of avelumab plus best supportive care (BSC) versus BSC alone in patients with advanced UC that had not progressed after first-line platinum-based chemotherapy.[7][8]

-

Patient Population : The trial enrolled 700 patients with unresectable, locally advanced, or metastatic urothelial carcinoma.[8][9] Key inclusion criteria included:

-

No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus either cisplatin or carboplatin).[9][10][11]

-

An interval of 4-10 weeks between the last chemotherapy dose and randomization.[9][12]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[9][10]

-

-

Treatment Protocol : Patients were randomized 1:1 to two arms:

-

Endpoints :

The JAVELIN Solid Tumor study was a Phase Ib, multicohort trial that provided the initial efficacy and safety data for avelumab in platinum-refractory mUC, leading to its accelerated FDA approval in this setting.[13][14][15]

-

Objective : To assess the antitumor activity and safety of avelumab in various solid tumors, including two expansion cohorts for mUC.[14]

-

Patient Population : The analysis pooled patients from two cohorts with locally advanced or metastatic UC whose disease had progressed after at least one platinum-based chemotherapy regimen.[13][14][16]

-

Treatment Protocol : Patients received avelumab at a dose of 10 mg/kg via intravenous infusion every 2 weeks until disease progression or unacceptable toxicity.[13][16]

-

Endpoints : Key endpoints included confirmed best overall response per RECIST v1.1, PFS, OS, and safety.[13][16]

Clinical Efficacy

The following tables summarize the key efficacy outcomes from the pivotal trials of avelumab in metastatic urothelial carcinoma.

Table 1: JAVELIN Bladder 100 - Efficacy in First-Line Maintenance (Overall Population)

| Endpoint | Avelumab + BSC (n=350) | BSC Alone (n=350) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Initial Analysis (>19 mo follow-up) [6][17] | ||||

| Median Overall Survival | 21.4 months | 14.3 months | 0.69 (0.56 - 0.86) | 0.001 |

| 1-Year Overall Survival Rate | 71.3% | 58.4% | ||

| Median Progression-Free Survival | 3.7 months | 2.0 months | 0.62 (0.52 - 0.75) | |

| Updated Analysis (≥2 yrs follow-up) [8] | ||||

| Median Overall Survival | 23.8 months | 15.0 months | 0.76 (0.63 - 0.91) | 0.0036 |

| 2-Year Overall Survival Rate | 49.8% | 38.4% |

| 2-Year Progression-Free Survival Rate | 23.4% | 7.1% | | |

Table 2: JAVELIN Bladder 100 - Median Overall Survival by Subgroup (≥38 mo follow-up)

| Subgroup | Avelumab + BSC | BSC Alone | Hazard Ratio (95% CI) |

|---|---|---|---|

| Best Response to Prior Chemo [18] | |||

| Complete Response (CR) | 39.8 months | 26.8 months | 0.72 (0.482 - 1.076)[19] |

| Partial Response (PR) | 19.2 months | 12.8 months | |

| Stable Disease (SD) | 22.3 months | 14.0 months | |

| Metastatic Site at Chemo Start [20] | |||

| Non-visceral Metastases (n=318) | 31.4 months | 17.1 months | 0.60 (0.45 - 0.79) |

| Lymph Node-only Disease (n=102) | 31.9 months | 22.7 months | 0.86 (0.51 - 1.47) |

Table 3: JAVELIN Solid Tumor - Efficacy in Second-Line Treatment (≥2 yrs follow-up) [13][16][21]

| Endpoint | Value (n=242 post-platinum patients) | 95% Confidence Interval |

|---|---|---|

| Confirmed Objective Response Rate (ORR) | 16.5% | 12.1% - 21.8% |

| Complete Response (CR) | 4.1% | |

| Partial Response (PR) | 12.4% | |

| Median Duration of Response | 20.5 months | 9.7 - Not Estimable |

| Median Progression-Free Survival (PFS) | 1.6 months | 1.4 - 2.7 |

| 12-Month PFS Rate | 16.8% | 11.9% - 22.4% |

| Median Overall Survival (OS) | 7.0 months | 5.9 - 8.5 |

| 24-Month OS Rate | 20.1% | 15.2% - 25.4% |

Safety and Tolerability Profile

Avelumab has a manageable safety profile consistent with the anti-PD-L1/PD-1 class of agents.[7][22] The most common adverse events are immune-related.

Table 4: Summary of Adverse Events (AEs) in Pivotal Trials

| Adverse Event Category | JAVELIN Bladder 100 (Avelumab Arm, n=344) | JAVELIN Solid Tumor (n=249) |

|---|---|---|

| Any-Cause AEs | ||

| Any Grade | 98.0%[17] | N/A |

| Grade ≥3 | 47.4%[17] | N/A |

| Treatment-Related AEs (TRAEs) | ||

| Any Grade | 78.2%[22] | N/A |

| Grade ≥3 | 19.5%[22] | N/A |

| TRAE leading to discontinuation | 11.6%[22] | N/A |

| Immune-Related AEs (irAEs) | ||

| Any Grade | 32.3%[22] | 25-36% (in subgroups)[9] |

| Grade ≥3 | 7.6%[22] | 15-19% (in subgroups)[9] |

| Most Common Grade ≥3 AEs (>2%) | Urinary tract infection, anemia, hematuria, fatigue, back pain[23] | Lipase increased (3.5%), Amylase increased (2.3%)[22] |

Conclusion

Avelumab has fundamentally altered the treatment paradigm for metastatic urothelial carcinoma. The JAVELIN Bladder 100 trial established avelumab first-line maintenance as a standard of care for patients who do not progress on initial platinum-based chemotherapy, demonstrating a significant and sustained overall survival benefit.[8][17] Its dual mechanism of action, combining checkpoint blockade with potential ADCC, provides a strong rationale for its efficacy. The safety profile is well-characterized and manageable for most patients. Ongoing research continues to explore its utility in other settings, including for cisplatin-ineligible patients and in combination with other agents.[24][25]

References

- 1. A review of avelumab in locally advanced and metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 4. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. jwatch.org [jwatch.org]

- 7. JAVELIN Bladder 100 Study of Avelumab for Urothelial Cancer Meets Primary Endpoint - The ASCO Post [ascopost.com]

- 8. ascopubs.org [ascopubs.org]

- 9. targetedonc.com [targetedonc.com]

- 10. Avelumab first-line maintenance for advanced urothelial carcinoma: long-term outcomes from the JAVELIN Bladder 100 trial in older patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vjoncology.com [vjoncology.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Avelumab in metastatic urothelial carcinoma after platinum failure (JAVELIN Solid Tumor): pooled results from two expansion cohorts of an open-label, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Avelumab as second-line therapy for metastatic, platinum-treated urothelial carcinoma in the phase Ib JAVELIN Solid Tumor study: 2-year updated efficacy and safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Avelumab Maintenance Therapy for Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. A Study Of Avelumab In Patients With Locally Advanced Or Metastatic Urothelial Cancer (JAVELIN Bladder 100) [clin.larvol.com]

- 20. Avelumab First-line Maintenance for Advanced Urothelial Carcinoma: Long-term Outcomes from the JAVELIN Bladder 100 Trial in Patients with Nonvisceral or Lymph Node-only Disease. [vivo.weill.cornell.edu]

- 21. snu.elsevierpure.com [snu.elsevierpure.com]

- 22. ascopubs.org [ascopubs.org]

- 23. onclive.com [onclive.com]

- 24. First-line avelumab for patients with PD-L1-positive metastatic or locally advanced urothelial cancer who are unfit for cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Facebook [cancer.gov]

Avelumab in Combination Immunotherapy: A Technical Guide for Researchers

A Deep Dive into Mechanisms, Clinical Efficacy, and Experimental Frameworks

For Immediate Release

This technical guide provides a comprehensive overview of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, and its role in combination immunotherapy for various malignancies.[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document details avelumab's mechanism of action, summarizes key clinical trial data, and outlines experimental protocols for pivotal studies.

Core Mechanism of Action

Avelumab is an immune checkpoint inhibitor that specifically targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[1][3][5] By binding to PD-L1, avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, which are found on T cells and antigen-presenting cells.[3][4][5] This blockade releases the inhibitory effects of PD-L1 on the immune system, thereby restoring anti-tumor immune responses.[1][5]

A unique feature of avelumab is its native, unmodified Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2][4][6] This dual mechanism of action, combining checkpoint blockade with the potential for direct tumor cell lysis by natural killer (NK) cells, distinguishes avelumab from other anti-PD-L1/PD-1 antibodies.[2][6]

References

- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Avelumab: A Comprehensive Technical Review of its Mechanism, Clinical Efficacy, and Patient Support Framework

Abstract

Avelumab is a human IgG1 monoclonal antibody that has emerged as a significant immunotherapeutic agent in the oncology landscape. It functions through a dual mechanism of action: the inhibition of the programmed death-ligand 1 (PD-L1) pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC). This technical guide provides an in-depth overview of Avelumab, tailored for researchers, scientists, and drug development professionals. It details the molecular signaling pathways, summarizes key clinical trial data across various malignancies, and outlines the methodologies of pivotal preclinical and clinical experiments. Furthermore, this document includes information on the patient assistance program available for Avelumab.

Introduction to Avelumab

Avelumab is an immune checkpoint inhibitor designed to counteract one of the primary mechanisms by which tumors evade the host immune system.[1][2] By targeting PD-L1, Avelumab reinvigorates anti-tumor immune responses.[1][2] A distinguishing feature of Avelumab is its native Fc region, which enables it to engage innate immune cells and trigger ADCC.[2] Approved by the FDA in 2017, Avelumab is indicated for the treatment of several cancers, including metastatic Merkel cell carcinoma (MCC), locally advanced or metastatic urothelial carcinoma (UC), and advanced renal cell carcinoma (RCC).[3]

Mechanism of Action

Avelumab's anti-tumor activity is attributed to two distinct, yet complementary, mechanisms:

Blockade of the PD-1/PD-L1 Pathway

Tumor cells can express PD-L1 on their surface, which interacts with the PD-1 receptor on activated T cells.[1][4] This interaction delivers an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[1] Avelumab binds to PD-L1, physically blocking its interaction with the PD-1 receptor, thereby releasing the "brake" on the T-cell-mediated anti-tumor response.[5][6] This blockade restores T-cell activation, proliferation, and cytokine production, leading to the destruction of tumor cells.[4]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike some other antibodies targeting the PD-1/PD-L1 axis, Avelumab possesses a wild-type IgG1 Fc region. This region can be recognized by Fc receptors (FcγRIIIa) on immune effector cells, most notably Natural Killer (NK) cells. When Avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge, linking the tumor cell to an NK cell.[5] This engagement activates the NK cell, causing it to release cytotoxic granules (perforin and granzymes) that induce apoptosis in the targeted tumor cell.[2] This mechanism allows for direct killing of tumor cells, independent of T-cell activity.[2]

Experimental Protocols

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a common method for assessing Avelumab's ability to induce ADCC against tumor cells.

-

Effector and Target Cell Preparation:

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. For more specific assays, Natural Killer (NK) cells are purified from PBMCs using negative selection kits.[7]

-

Target Cells: Human tumor cell lines with known PD-L1 expression (e.g., H441 or H460 lung cancer cell lines) are used.[7] To modulate PD-L1 expression, cells can be pre-treated with IFNγ.[7][8]

-

-

Cytotoxicity Assay (Chromium-51 Release):

-

Target cells are labeled with 51Cr for 1 hour at 37°C.[9][10]

-

Labeled target cells are washed and plated in 96-well plates.

-

Avelumab or an isotype control antibody is added at various concentrations.[7]

-

Effector cells (PBMCs or NK cells) are added at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[7][10]

-

The plate is incubated for 4 hours at 37°C.[7]

-

The supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.

-

Percent specific lysis is calculated based on spontaneous release (target cells alone) and maximum release (target cells with detergent).

-

-

Alternative Assay (LDH Release): A non-radioactive alternative involves measuring the release of lactate dehydrogenase (LDH) from lysed cells using a commercially available kit.[11]

T-Cell Activation Assay

This protocol is used to determine if Avelumab can enhance antigen-specific T-cell responses.

-

PBMC Stimulation: PBMCs from healthy donors or cancer patients are stimulated with specific viral or tumor antigen peptides (e.g., Flu or HIV-gag peptides) for an extended period (e.g., 7 days) to activate antigen-specific T cells.[12]

-

Treatment: Avelumab or an isotype control is added to the cell cultures.[12]

-

Readout - Intracellular Cytokine Staining:

-

Treated PBMCs are restimulated with the antigen peptides.

-

Cells are stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFNγ) and degranulation markers (e.g., CD107a).[12]

-

The frequency of multifunctional (IFNγ+ and CD107a+) CD8+ T cells is quantified by flow cytometry. An increase in this population indicates enhanced T-cell activation.[12]

-

-

Readout - Proliferation Assay:

-

T cells are labeled with a fluorescent dye (e.g., CFSE) before stimulation.

-

After the culture period, the dilution of the dye, which corresponds to cell division, is measured by flow cytometry.

-

Clinical Efficacy and Safety Data

Avelumab has been evaluated in numerous clinical trials across a range of solid tumors. The JAVELIN clinical trial program has been central to establishing its efficacy and safety profile.[2]

Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)

The JAVELIN Merkel 200 trial was a pivotal phase II study that led to Avelumab's first approval. The tables below summarize data for both chemotherapy-refractory (Part A) and treatment-naive (Part B) patients.

Table 1: Efficacy in Chemotherapy-Refractory mMCC (Part A, N=88)

| Endpoint | Result | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 33.0% | 23.3% - 43.8% | [5][13] |

| Complete Response (CR) | 11.4% | 6.6% - 19.9% | [5][13] |

| Median Duration of Response | Not Reached | 18.0 months - Not Estimable | [13] |

| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 - 4.2 months | |

| Median Overall Survival (OS) | 12.6 months | 7.5 - 17.1 months | [14] |

| 5-Year OS Rate | 26% | 17% - 36% |[14] |

Table 2: Efficacy in First-Line mMCC (Part B, N=116)

| Endpoint | Result | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 39.7% | 30.7% - 49.2% | [1][2] |

| Durable Response Rate (≥6 months) | 30.2% | 22.0% - 39.4% | [1][2] |

| Median Progression-Free Survival (PFS) | 4.1 months | 1.4 - 6.1 months | [1][2] |

| Median Overall Survival (OS) | 20.3 months | 12.4 months - Not Estimable |[1][2] |

-

Safety Profile: In the first-line setting, treatment-related adverse events (TRAEs) of any grade occurred in 81.0% of patients, with grade 3/4 events in 18.1%.[1] No treatment-related deaths were reported.[1]

Advanced Urothelial Carcinoma (JAVELIN Bladder 100)

This phase III trial established Avelumab as a first-line maintenance therapy for patients with advanced UC that has not progressed on platinum-based chemotherapy.[15][16]

Table 3: Efficacy of Avelumab First-Line Maintenance in aUC (N=700)

| Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (HR) [95% CI] | Citation |

|---|---|---|---|---|

| Median Overall Survival (OS) | 23.8 months | 15.0 months | 0.76 [0.63 - 0.91] | [17] |

| Median Progression-Free Survival (PFS) | 5.5 months | 2.1 months | 0.54 [0.46 - 0.64] | [17] |

| 2-Year OS Rate | 49.8% | 38.4% | N/A | [17] |

| 2-Year PFS Rate | 23.4% | 7.1% | N/A |[17] |

-

Safety Profile: The safety profile was manageable and consistent with previous reports.[17] The most common TRAEs included pruritus, hypothyroidism, fatigue, and diarrhea.[17]

Combination Therapies

Avelumab is also being investigated in combination with other anti-cancer agents. For instance, the AURA Oncodistinct-004 trial evaluated Avelumab with neoadjuvant chemotherapy in muscle-invasive bladder cancer (MIBC).

Table 4: Pathological Complete Response (pCR) in Cisplatin-Eligible MIBC (AURA Oncodistinct-004)

| Treatment Arm | pCR Rate | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| ddMVAC + Avelumab | 58% | 42% - 72% | [18] |

| Gemcitabine-Cisplatin + Avelumab | 53% | 37% - 68% |[18] |

Avelumab Patient Assistance Program: CoverOne®

Recognizing the financial challenges that can accompany cancer treatment, a patient support program named CoverOne® is available for Avelumab. This program offers a range of services to eligible patients.

-

Co-Pay Assistance: For patients with commercial insurance, CoverOne® may help reduce out-of-pocket co-pay costs.

-

Patient Assistance Program: This component provides Avelumab at no cost to patients who meet specific eligibility criteria related to income, insurance status (e.g., uninsured), and residency.

-

Reimbursement Support: CoverOne® can assist patients and healthcare providers in understanding insurance coverage and reimbursement processes for Avelumab.

To access these services, healthcare providers can complete an enrollment form on behalf of their patients. It is important to note that patients covered by federal or state healthcare programs like Medicare and Medicaid are generally not eligible for co-pay assistance.

Conclusion

Avelumab represents a key advancement in cancer immunotherapy, with a unique dual mechanism of action that engages both adaptive and innate immunity. Its efficacy has been demonstrated in multiple solid tumors, leading to its establishment as a standard of care in specific indications. The preclinical and clinical data robustly support its role in blocking the PD-L1 pathway and mediating ADCC. Ongoing research continues to explore its potential in combination therapies and across a broader range of malignancies. The provision of a comprehensive patient assistance program further supports its clinical application by addressing potential financial barriers to treatment.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. First-line avelumab in a cohort of 116 patients with metastatic Merkel cell carcinoma (JAVELIN Merkel 200): primary and biomarker analyses of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Item - TABLE 1 from First-line Avelumab plus Chemotherapy in Patients with Advanced Solid Tumors: Results from the Phase Ib/II JAVELIN Chemotherapy Medley Study - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 7. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of natural killer antibody-dependent cell cytotoxicity and of clinical activity of cetuximab plus avelumab in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Avelumab in patients with previously treated metastatic Merkel cell carcinoma (JAVELIN Merkel 200): updated overall survival data after >5 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. onclive.com [onclive.com]

- 17. tandfonline.com [tandfonline.com]

- 18. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to the Management of Avelumab Infusion-Related Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, is a valuable therapeutic agent in the treatment of various malignancies. However, its administration is associated with a notable incidence of infusion-related reactions (IRRs). Understanding the nuances of these reactions, from their immunological underpinnings to their clinical management, is critical for optimizing patient safety and treatment continuity. This technical guide provides a comprehensive overview of avelumab-associated IRRs, consolidating quantitative data from pivotal clinical trials, detailing experimental and clinical management protocols, and visualizing the implicated biological pathways and operational workflows.

Introduction

Avelumab is a human IgG1 monoclonal antibody that targets PD-L1, thereby blocking its interaction with the PD-1 receptor and restoring anti-tumor immune responses.[1][2] A unique feature of avelumab is its native Fc region, which can engage immune effector cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] While this dual mechanism of action is therapeutically advantageous, it is also thought to contribute to the occurrence of infusion-related reactions.[4] IRRs are a common adverse event with monoclonal antibody therapies and are characterized by a constellation of symptoms that can range from mild to life-threatening.[5][6] Proactive and systematic management is therefore paramount.

Incidence and Characteristics of Avelumab Infusion-Related Reactions

Clinical data from extensive studies, including the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials, have provided a clear picture of the incidence and nature of avelumab-associated IRRs. The majority of these reactions are of low grade and tend to occur during the initial infusions.

Table 1: Incidence of Infusion-Related Reactions (IRRs) in Patients Treated with Avelumab (Pooled Data from JAVELIN Solid Tumor and JAVELIN Merkel 200 Trials)[7]

| Feature | All Grades | Grade 3 | Grade 4 |

| Overall Incidence | 25.3% (439/1738) | 0.5% (9/1738) | 0.2% (3/1738) |

| Timing of First IRR | |||

| First Infusion | 79.5% of patients with an IRR | ||

| Within First 4 Infusions | 98.6% of patients with an IRR | ||

| Clinical Intervention | |||

| Dose Interruption | 8.7% | ||

| Infusion Rate Reduction | 7.1% | ||

| Discontinuation | 2.0% | ||

| Systemic Corticosteroid Use for IRR | 24.8% of patients with an IRR |

Table 2: Incidence of IRRs in a Retrospective Observational Study[8]

| Antibody | Overall IRR Frequency | Grade 1 | Grade 2 | Grade ≥3 |

| Avelumab | 50.0% (12/24) | 5 patients | 7 patients | 0 |

| Durvalumab | 31.0% (8/27) | 2 patients | 6 patients | 0 |

| Atezolizumab | 18.2% (4/22) | 4 patients | 0 | 0 |

Pathophysiology and Signaling Pathways

The precise molecular mechanisms underlying avelumab IRRs are not fully elucidated but are thought to involve a combination of cytokine release and ADCC.

Cytokine Release Syndrome (CRS)

Infusion reactions to monoclonal antibodies can be a manifestation of cytokine release syndrome, an acute systemic inflammatory response characterized by fever and multi-organ dysfunction.[5][6] This is thought to be triggered by the engagement of the antibody with its target on tumor cells and immune cells, leading to the rapid release of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[7]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors on immune effector cells, particularly Natural Killer (NK) cells.[3][4] This engagement can trigger NK cell activation, degranulation, and the release of cytotoxic molecules and cytokines, contributing to both anti-tumor activity and the potential for infusion-related reactions.[3][8] In vitro studies have demonstrated that avelumab can induce NK cell-mediated cytotoxicity and cytokine production against tumor cells.[3][8]

References

- 1. tga.gov.au [tga.gov.au]

- 2. drugs.com [drugs.com]

- 3. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infusion-related reactions with administration of avelumab: mild and manageable side effects - Gulley - Translational Cancer Research [tcr.amegroups.org]

- 5. An AP Perspective on Infusion Reactions in the Era of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Care Management of Toxicities Associated with Targeted Agents and Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Avelumab and Other Checkpoint Inhibitors for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of avelumab with other leading checkpoint inhibitors, including pembrolizumab, nivolumab, atezolizumab, and durvalumab. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative efficacy and safety data from pivotal clinical trials, and a summary of experimental protocols.

Introduction to Immune Checkpoint Inhibition

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of malignancies. These therapeutic antibodies function by blocking inhibitory pathways that cancer cells exploit to evade immune surveillance.[1] The most well-established of these pathways is the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. By disrupting the PD-1/PD-L1 interaction, ICIs can unleash the anti-tumor activity of T cells.[2][3] This guide focuses on a comparative analysis of several key ICIs, with a particular emphasis on the unique properties of avelumab.

Mechanisms of Action

The primary checkpoint inhibitors can be categorized based on their molecular targets: the PD-1 receptor or its ligand, PD-L1.

-

PD-1 Inhibitors: Pembrolizumab and nivolumab are humanized or fully human IgG4 monoclonal antibodies that bind to the PD-1 receptor on T cells.[4][5][6] This binding prevents both PD-L1 and PD-L2 from engaging with PD-1, thereby restoring T-cell-mediated anti-tumor responses.[7][8] The IgG4 isotype is generally associated with reduced effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC).[5]

-

PD-L1 Inhibitors: Avelumab, atezolizumab, and durvalumab are monoclonal antibodies that target the PD-L1 ligand on tumor cells and other cells in the tumor microenvironment.[9][10][11] By binding to PD-L1, these agents prevent its interaction with the PD-1 receptor on T cells.[12][13] Atezolizumab and durvalumab are typically engineered to have a modified Fc region to minimize effector functions.[13][14]

The Unique Mechanism of Avelumab

Avelumab is a fully human IgG1 anti-PD-L1 monoclonal antibody.[15] A key distinguishing feature of avelumab is its wild-type IgG1 Fc region, which retains the ability to engage with Fcγ receptors on immune cells, such as natural killer (NK) cells.[15][16] This engagement can potentially lead to ADCC, a mechanism whereby the antibody bridges the tumor cell and an effector immune cell, resulting in the lysis of the tumor cell.[17][18] This dual mechanism of action—checkpoint inhibition and potential ADCC—differentiates avelumab from other approved anti-PD-1/PD-L1 agents.[15][16]

Below is a diagram illustrating the signaling pathway of the PD-1/PD-L1 axis and the points of intervention for different checkpoint inhibitors.

Comparative Efficacy and Safety

The following tables summarize key efficacy and safety data from pivotal clinical trials of avelumab and other checkpoint inhibitors in various cancer types. It is important to note that direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.

Advanced Renal Cell Carcinoma (First-Line Treatment)

| Trial (Drug Combination) | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |

| JAVELIN Renal 101 (Avelumab + Axitinib) | HR vs. Sunitinib: 0.82 (95% CI: 0.69-0.98) | HR vs. Sunitinib: 0.69 (95% CI: 0.57-0.82) | 52.5% | Hypertension (25.3%), Diarrhea (5.9%), Hand-foot syndrome (5.7%) |

| KEYNOTE-426 (Pembrolizumab + Axitinib) | HR vs. Sunitinib: 0.73 (95% CI: 0.60-0.88) | HR vs. Sunitinib: 0.71 (95% CI: 0.60-0.84) | 60% | Hypertension (22%), Alanine aminotransferase increase (13%), Diarrhea (11%)[19] |

| CheckMate 214 (Nivolumab + Ipilimumab) | HR vs. Sunitinib: 0.72 (95% CI: 0.62-0.83) (ITT population) | HR vs. Sunitinib: 0.85 (95% CI: 0.73-0.98) (ITT population) | 39.5% (ITT population) | Lipase increase (10%), Amylase increase (7%), Diarrhea (4%)[20] |

| IMmotion151 (Atezolizumab + Bevacizumab) | HR vs. Sunitinib: 0.93 (95% CI: 0.76-1.14) | HR vs. Sunitinib: 0.83 (95% CI: 0.70-0.97) | 37% | Hypertension (11%), Proteinuria (5%), Arthralgia (3%) |

Urothelial Carcinoma (Metastatic)

| Trial (Drug) | Setting | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |

| JAVELIN Bladder 100 (Avelumab) | 1L Maintenance | Median: 21.4 months (vs. 14.3 with best supportive care) | Median: 3.7 months (vs. 2.0 with BSC) | N/A | Anemia (7%), Urinary tract infection (6%), Fatigue (4%) |

| KEYNOTE-045 (Pembrolizumab) | 2L+ | Median: 10.3 months (vs. 7.4 with chemo) | Median: 2.1 months (vs. 3.3 with chemo) | 21.1% | Fatigue (2.2%), Pruritus (1.5%), Colitis (1.1%) |

| CheckMate 275 (Nivolumab) | 2L+ | Median: 8.74 months | Median: 2.0 months | 19.6% | Fatigue (1.9%), Diarrhea (1.9%), Rash (1.1%) |

| IMvigor211 (Atezolizumab) | 2L+ | Median: 11.1 months (vs. 10.6 with chemo) | Median: 2.1 months (vs. 4.0 with chemo) | 23% | Fatigue (2%), Anemia (2%), Colitis (1%) |

Non-Small Cell Lung Cancer (NSCLC)

| Trial (Drug) | Setting | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |

| PACIFIC (Durvalumab) | Stage III, post-chemoradiation | 5-year OS rate: 42.9% (vs. 33.4% with placebo) | 5-year PFS rate: 33.1% (vs. 19.0% with placebo) | N/A | Pneumonitis (4.8%), Pneumonia (4.4%) |

| KEYNOTE-024 (Pembrolizumab) | 1L, PD-L1 ≥50% | Median: 26.3 months (vs. 13.4 with chemo) | Median: 10.3 months (vs. 6.0 with chemo) | 44.8% | Pneumonitis (2.6%), Severe skin reactions (1.3%) |

| CheckMate 057 (Nivolumab) | 2L+, non-squamous | Median: 12.2 months (vs. 9.4 with chemo) | Median: 2.3 months (vs. 4.2 with chemo) | 19% | Fatigue (1.1%), Nausea (0.8%), Decreased appetite (0.8%) |

| OAK (Atezolizumab) | 2L+ | Median: 13.8 months (vs. 9.6 with chemo) | Median: 2.8 months (vs. 4.0 with chemo) | 14% | Fatigue (1.2%), Dyspnea (1.2%), Pneumonia (1.2%) |

Experimental Protocols

The following section outlines the general methodologies employed in the pivotal clinical trials cited above. For complete details, referring to the specific trial protocols and publications is recommended.

General Trial Design

Most of the pivotal trials for these checkpoint inhibitors were Phase III, randomized, open-label (for drug vs. chemotherapy) or double-blind (for drug vs. placebo), multicenter studies.

Patient Population

Key inclusion criteria typically involved:

-

Adults (≥18 years) with histologically confirmed malignancy of a specific type and stage (e.g., advanced or metastatic).

-

Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Adequate organ function (hematologic, renal, and hepatic).

Key exclusion criteria often included:

-

Active autoimmune disease or a medical condition requiring systemic corticosteroids or other immunosuppressive medications.

-

Prior treatment with a checkpoint inhibitor targeting the PD-1/PD-L1 axis.

-

Active brain metastases.

Dosing Regimens

-

Avelumab: Typically administered intravenously (IV) at a dose of 10 mg/kg every 2 weeks or 800 mg every 2 weeks.

-

Pembrolizumab: Administered IV at a dose of 200 mg every 3 weeks or 400 mg every 6 weeks.

-

Nivolumab: Administered IV at a dose of 240 mg every 2 weeks or 480 mg every 4 weeks.

-

Atezolizumab: Administered IV at a dose of 1200 mg every 3 weeks or 1680 mg every 4 weeks.

-

Durvalumab: Administered IV at a dose of 10 mg/kg every 2 weeks or 1500 mg every 4 weeks.

Endpoints

-

Primary Endpoints: Commonly included Overall Survival (OS) and/or Progression-Free Survival (PFS) as assessed by a blinded independent central review.

-

Secondary Endpoints: Often included Objective Response Rate (ORR), Duration of Response (DOR), and safety/tolerability.

Biomarker Analysis

Most trials included exploratory analyses of biomarkers, with PD-L1 expression on tumor cells and/or immune cells being a key focus. Different assays and scoring systems were used across trials, making direct comparisons of PD-L1 as a predictive biomarker challenging.

Below is a generalized workflow for a typical checkpoint inhibitor clinical trial.

Conclusion

Avelumab presents a unique profile among checkpoint inhibitors due to its dual mechanism of action, combining PD-L1 blockade with the potential for ADCC. While cross-trial comparisons are inherently challenging, the available data suggest that avelumab demonstrates comparable efficacy and a manageable safety profile in several malignancies. The choice of a specific checkpoint inhibitor for a particular patient depends on a multitude of factors, including the cancer type and stage, biomarker status, and the safety profile of the agent. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents. For drug development professionals, the distinct mechanism of avelumab may offer opportunities for novel combination strategies and exploration in different tumor microenvironments.

References

- 1. droracle.ai [droracle.ai]

- 2. Nivolumab - Wikipedia [en.wikipedia.org]

- 3. Pembrolizumab - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nivolumab - NCI [dctd.cancer.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]

- 8. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medschool.co [medschool.co]

- 10. Durvalumab: Mechanism, Clinical Trials & Approved Indications - Creative Biolabs [creativebiolabs.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Atezolizumab - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 18. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pembrolizumab plus axitinib versus sunitinib monotherapy as first-line treatment of advanced renal cell carcinoma (KEYNOTE-426): extended follow-up from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nivolumab plus ipilimumab versus sunitinib for first-line treatment of advanced renal cell carcinoma: extended 8-year follow-up results of efficacy and safety from the phase III CheckMate 214 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Avelumab: An In-depth Analysis of Long-Term Survival Outcomes

A Technical Guide for Researchers and Drug Development Professionals

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, has emerged as a significant immunotherapeutic agent in the treatment of various malignancies. Its mechanism of action, centered on the blockade of the PD-1/PD-L1 immune checkpoint pathway, restores and enhances anti-tumor T-cell activity. This technical guide provides a comprehensive overview of the long-term survival data from pivotal clinical trials, details of the experimental protocols, and a visualization of the underlying biological and clinical frameworks.

Quantitative Survival Data

The long-term efficacy of avelumab, both as a monotherapy and in combination regimens, has been evaluated across multiple cancer types. The following tables summarize the key survival and response data from major clinical trials.

Table 1: Advanced Urothelial Carcinoma (JAVELIN Bladder 100)

First-line Maintenance Setting

| Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (95% CI) | P-value | Citation |

| Median Overall Survival (OS) | 26.1 months (20.8-32.4) | 15.5 months (12.8-18.7) | 0.70 (0.56-0.89) | 0.0036 | [1][2] |

| 2-Year OS Rate | Not Reported | Not Reported | - | - | |

| Median Progression-Free Survival (PFS) | 5.5 months (4.2-7.2) | 2.1 months (1.9-3.0) | 0.54 (0.46-0.64) | < .0001 | [2] |

| 2-Year PFS Rate | 23.4% (18.9-28.3) | 7.1% (4.5-10.4) | - | - | [2] |

| Objective Response Rate (ORR) | Higher with avelumab | Lower with BSC alone | - | - | [2] |

| Median Duration of Response | 28.4 months (15.9-42.3) | 26.9 months (4.4-not estimable) | - | - | [2] |

Data from patients with locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.[2][3][4]

Table 2: Advanced Renal Cell Carcinoma (JAVELIN Renal 101)

First-line Treatment (in combination with Axitinib)

| Population | Endpoint | Avelumab + Axitinib | Sunitinib | Hazard Ratio (95% CI) | P-value | Citation |

| Overall | Median OS | 44.8 months (39.7-51.1) | 38.9 months (31.4-45.2) | 0.88 (0.749-1.039) | 0.0669 | [5][6] |

| 5-Year PFS Rate | 12.0% (8.9-15.6) | 4.4% (2.5-7.3) | - | - | [5] | |

| ORR | 59.7% (55.0-64.3) | 32.0% (27.7-36.5) | - | - | [5] | |

| Median Duration of Response | 19.4 months | 14.5 months | - | - | [6] | |

| PD-L1+ | Median OS | 43.2 months (36.5-51.7) | 36.2 months (29.8-44.2) | 0.86 (0.701-1.057) | 0.0755 | [5][6] |

| Median PFS | 13.8 months | 7.2 months | 0.61 (0.47-0.79) | <0.001 | [6] |

Final analysis from the JAVELIN Renal 101 trial with a minimum follow-up of 68 months.[5] OS analyses did not reach statistical significance.[5][7]

Table 3: Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)

Previously Treated Patients (Part A)

| Endpoint | Value | 95% CI | Citation |

| Median OS | 12.6 months | 7.5-17.1 | [8][9] |

| 5-Year OS Rate | 26% | 17-36 | [8] |

| ORR | 33.0% | - | [8] |

First-line Treatment (Part B)

| Endpoint | Value | 95% CI | Citation |

| Durable Response Rate (≥6 months) | 30.2% | 22.0-39.4 | [10] |

| ORR | 39.7% | 30.7-49.2 | [10] |

| Median PFS | 4.1 months | 1.4-6.1 | [10] |

| Median OS | 20.3 months | 12.4-not estimable | [10] |

Long-term follow-up data after more than 5 years for previously treated patients.[8]

Table 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

| Trial | Population | Endpoint | Avelumab | Docetaxel | Hazard Ratio (95% CI) | Citation |

| JAVELIN Lung 200 | Platinum-pretreated, PD-L1+ | Median OS | 11.4 months | 10.3 months | 0.90 | [11][12] |

| JAVELIN Solid Tumor (Phase Ib) | Advanced NSCLC (≥2 years of treatment) | Best Response Rate (CR+PR) | 64.9% | - | - | [13][14] |

| 12-month OS Rate (First-line) | 56.6% | - | - | [15] |

The JAVELIN Lung 200 trial did not meet its primary endpoint of significantly improving overall survival compared with docetaxel in the PD-L1-positive population.[11][12]

Experimental Protocols

The robust clinical data for avelumab are underpinned by meticulously designed clinical trials. Below are the methodologies for the key studies cited.

JAVELIN Bladder 100

-

Study Design: A Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[2][16]

-

Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus either cisplatin or carboplatin).[2][4]

-

Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[2][16]

-

Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks.[3]

-

Primary Endpoints: Overall survival in all randomized patients and in patients with PD-L1-positive tumors.[3]

JAVELIN Renal 101

-

Study Design: A Phase 3, multinational, randomized, open-label, parallel-arm study.[17]

-

Patient Population: Patients with previously untreated advanced renal cell carcinoma, regardless of their prognostic risk score.[5][6]

-

Randomization: Patients were randomized 1:1 to receive either avelumab in combination with axitinib or sunitinib monotherapy.[6][18]

-

Treatment Regimen:

-

Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1-positive tumors.[5][6]

JAVELIN Merkel 200

-

Study Design: A Phase 2, single-arm, open-label, multicenter, international trial.[8][19][20]

-

Patient Population:

-

Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks until confirmed disease progression, unacceptable toxicity, or withdrawal.[8][10][19]

-

Primary Endpoint:

Visualizations

Signaling Pathway

Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell inhibition.

Experimental Workflow

Caption: Workflow of the JAVELIN Bladder 100 clinical trial.

Logical Relationships

Caption: Logical flow from avelumab's mechanism of action to clinical outcomes.

References

- 1. Avelumab first-line maintenance for advanced urothelial carcinoma: long-term outcomes from the JAVELIN Bladder 100 trial in older patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 8. Avelumab in patients with previously treated metastatic Merkel cell carcinoma (JAVELIN Merkel 200): updated overall survival data after >5 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. No Survival Benefit With Avelumab vs Docetaxel in Platinum-Treated, Advanced, PD-L1–Positive NSCLC - The ASCO Post [ascopost.com]

- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 13. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. urotoday.com [urotoday.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Avelumab in patients with chemotherapy-refractory metastatic Merkel cell carcinoma: a multicentre, single-group, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Avelumab Biomarkers for Response: A Technical Guide for Researchers

This document provides an in-depth technical overview of the key biomarkers associated with response and resistance to avelumab, an anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunotherapy.

Avelumab's Dual Mechanism of Action

Avelumab is a fully human IgG1 monoclonal antibody that uniquely engages both the adaptive and innate immune systems to combat cancer.[1] Its mechanism is twofold:

-

Blockade of the PD-1/PD-L1 Pathway : Avelumab specifically binds to PD-L1 on tumor cells and some immune cells.[2] This action prevents PD-L1 from interacting with its receptors, PD-1 and B7.1, which are present on T-cells.[3][4] By inhibiting this interaction, avelumab removes a critical immunosuppressive signal, thereby restoring and enhancing the ability of T-cells to recognize and attack cancer cells.[2][5]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Unlike other anti-PD-L1/PD-1 antibodies that may have a modified Fc region, avelumab possesses a native, wild-type IgG1 Fc region.[1][3] This allows it to bind to Fc-gamma receptors (FcγR) on innate immune cells, particularly Natural Killer (NK) cells.[2] This engagement triggers NK cells to release cytotoxic granules, leading to the direct lysis of the PD-L1-expressing tumor cells—a process known as ADCC.[1][2] This dual mechanism suggests that avelumab can leverage both T-cell-mediated adaptive immunity and NK-cell-mediated innate immunity.[5]

References

- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Avelumab Preparation for Intravenous Infusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of avelumab (Bavencio®) for intravenous (IV) infusion, compiled from established guidelines.

Introduction

Avelumab is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is crucial that the preparation of avelumab for intravenous infusion is conducted under aseptic conditions to ensure patient safety and drug efficacy. This document outlines the necessary materials, protocols, and stability information for the proper handling of avelumab from vial to infusion.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and administration of avelumab.

Table 1: Avelumab Dosage and Administration

| Parameter | Value | Citations |

| Recommended Dose | 800 mg | [1][2][3] |

| Alternate Dose | 10 mg/kg body weight | [4][5] |

| Administration Route | Intravenous Infusion | [1][4][6] |

| Infusion Duration | 60 minutes | [1][4][6][7] |

| Frequency | Every 2 weeks | [1][5][6] |

Table 2: Materials for Avelumab Dilution

| Material | Specification | Citations |

| Avelumab Vial | 200 mg in 10 mL (20 mg/mL) | [2][8][9] |

| Compatible Diluents | 0.9% Sodium Chloride Injection, USP0.45% Sodium Chloride Injection, USP | [1][2][4][10] |

| Infusion Bag | 250 mL | [2][4][7][10] |

| Infusion Bag Materials | Polyethylene, polypropylene, ethylene vinyl acetate | [4] |

| In-line Filter | Sterile, non-pyrogenic, low-protein binding | [2][3][4][7] |

| Filter Pore Size | 0.2 micron | [2][3][4][7] |

Table 3: Stability of Diluted Avelumab Solution

| Storage Condition | Maximum Storage Time | Citations |

| Room Temperature (up to 25°C / 77°F) | 4 hours | [3][10][11][12] |

| Refrigerated (2°C to 8°C / 36°F to 46°F) | 24 hours | [4][10][11][12] |

| Note: | Protect the diluted solution from light. Do not freeze or shake the diluted solution. If refrigerated, allow the solution to come to room temperature before administration. | [1][3][10][11][12] |

Experimental Protocols

3.1. Premedication Protocol

To minimize the risk of infusion-related reactions, patients should be premedicated prior to the first four infusions of avelumab.[1][2][6][10] Premedication may also be administered for subsequent doses based on clinical judgment and the presence or severity of prior reactions.[1][4][10]

-

30-60 minutes prior to infusion: Administer an antihistamine (e.g., diphenhydramine) and acetaminophen.[5]

3.2. Avelumab Dilution Protocol

This protocol should be performed using aseptic technique.

-

Visual Inspection: Visually inspect the avelumab vial for particulate matter and discoloration.[1][2][4][10] The solution should be clear, colorless to slightly yellow.[1][2][4][10] Do not use if the solution is cloudy, discolored, or contains particles.[1][2][4][10]

-

Withdrawal of Avelumab: Withdraw the required volume of avelumab from the vial(s).[2][4][10]

-

Dilution: Inject the withdrawn avelumab into a 250 mL infusion bag containing either 0.9% Sodium Chloride Injection or 0.45% Sodium Chloride Injection.[2][4][10]

-

Mixing: Gently invert the infusion bag to mix the diluted solution.[1][2][4][10] Avoid foaming or excessive shearing.[1][2][4][10]

-

Final Inspection: Inspect the diluted solution to ensure it is clear, colorless, and free of visible particles.[1][2][4][10]

-

Storage: Use the diluted solution immediately. If immediate use is not possible, store according to the stability data in Table 3.

-

Vial Disposal: Discard any partially used or empty vials.[1][2][4][10]

3.3. Administration Protocol

-

Infusion Line Setup: Administer the diluted avelumab solution through an intravenous line containing a sterile, non-pyrogenic, low-protein binding 0.2 micron in-line filter.[2][3][4][7]

-

Infusion Rate: Infuse the solution over a period of 60 minutes.[1][4][6][7] Do not administer as an intravenous push or bolus injection.[4]

-

Co-administration: Do not co-administer other drugs through the same intravenous line.[2][4]

-

Flushing: After the infusion is complete, flush the line with either 0.9% or 0.45% sodium chloride solution.[4]

-

Monitoring: Monitor patients for signs and symptoms of infusion-related reactions, which may include pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria.[4][7][10]

Signaling Pathways and Workflows

The following diagram illustrates the workflow for the preparation of avelumab for intravenous infusion.

Caption: Workflow for Avelumab IV Infusion Preparation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. DailyMed - BAVENCIO- avelumab injection, solution, concentrate [dailymed.nlm.nih.gov]

- 3. emdserono.com [emdserono.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. Taking BAVENCIO® (avelumab) | Dosing & Administration [bavencio.com]

- 7. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 8. ema.europa.eu [ema.europa.eu]

- 9. amrh.nepad.org [amrh.nepad.org]

- 10. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]

- 11. globalrph.com [globalrph.com]

- 12. reference.medscape.com [reference.medscape.com]

Application Notes and Protocols for the Management of Avelumab Side Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab releases the inhibition of the anti-tumor immune response, restoring cytotoxic T-cell activity.[1] While this mechanism provides a powerful tool in the treatment of various cancers, the modulation of the immune system can lead to a unique spectrum of side effects known as immune-related adverse events (irAEs).[2] This document provides detailed application notes and protocols for the monitoring, grading, and management of adverse events associated with avelumab treatment, intended for use in a research and drug development setting.

Data Presentation: Incidence of Adverse Events with Avelumab

The following tables summarize the incidence of common and serious adverse events observed in clinical trials with avelumab. Data is compiled from studies such as the JAVELIN Bladder 100 trial.[3][4]

Table 1: Common Adverse Reactions (≥20% of patients)

| Adverse Reaction | Any Grade (%) | Grade ≥3 (%) |

| Fatigue | 35-47% | 1.7-2.9% |

| Musculoskeletal pain | 24-29% | 1.2-1.5% |

| Infusion-related reaction | 10-26% | 0.5% |

| Rash | 20-25% | 6% (immune-mediated) |

| Nausea | 16-23% | <1% |

| Diarrhea | 17-21% | <2% |

| Decreased appetite | ≤3.4% | <1% |

| Urinary tract infection | 20% | 6% |

Table 2: Selected Laboratory Abnormalities Worsening from Baseline (≥20% of patients)

| Laboratory Abnormality | Any Grade (%) | Grade ≥3 (%) |

| Hemoglobin decreased | 28-40% | 4.4-6% |

| Triglycerides increased | 34% | 2.1% |

| Aspartate Aminotransferase (AST) increased | 24-31% | 1.7-3% |

| Alanine Aminotransferase (ALT) increased | 22-24% | 2.6-3.5% |

| Alkaline phosphatase increased | 30% | 2.9% |

| Sodium decreased | 28% | 6% |

| Lipase increased | 25% | 5-8% |

| Potassium increased | 24% | 3.8% |

| Creatinine increased | up to 38% | 2% |

Signaling Pathway

Avelumab Mechanism of Action

Avelumab functions by blocking the interaction between PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, and the PD-1 receptor on T-cells. This interaction typically suppresses T-cell activation and proliferation. By inhibiting this checkpoint, avelumab unleashes the anti-tumor activity of T-cells.[1][5]

Experimental Protocols

Protocol 1: Management of Infusion-Related Reactions (IRRs)

Objective: To provide a systematic approach to the prevention and management of infusion-related reactions during avelumab administration.

Materials:

-

Acetaminophen (or equivalent)

-

Antihistamine (e.g., diphenhydramine, cetirizine)

-

Intravenous fluids

-

Corticosteroids (e.g., methylprednisolone)

-

Emergency medical equipment

Procedure:

-

Premedication:

-

Monitoring:

-

Monitor patients for signs and symptoms of IRRs (e.g., pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria) during and after the infusion.[8]

-

-

Grading and Management of IRRs:

-

Grade 1 (Mild):

-

Slow the infusion rate by 50%.[8]

-

Continue close monitoring.

-

-

Grade 2 (Moderate):

-

Grade 3 (Severe) or Grade 4 (Life-threatening):

-

Protocol 2: General Management of Immune-Related Adverse Events (irAEs)

Objective: To provide a general framework for the identification and management of immune-related adverse events.

Materials:

-

Systemic corticosteroids (e.g., prednisone, methylprednisolone)

-

Other immunosuppressants (e.g., infliximab, mycophenolate mofetil) as per specific irAE protocols.

Procedure:

-

Monitoring and Diagnosis:

-

Monitor patients for signs and symptoms of irAEs affecting any organ system.

-

Conduct appropriate diagnostic evaluations to confirm the irAE and exclude other etiologies.

-

-

General Management Principles by Grade:

-

Grade 1:

-

Grade 2:

-

Grade 3:

-

Grade 4:

-

Permanently discontinue avelumab (except for endocrinopathies controlled with hormone replacement).[11]

-

Administer high-dose intravenous corticosteroids.

-

-

-

Corticosteroid Tapering:

-

Once the irAE improves to Grade 1 or less, initiate a corticosteroid taper over at least 4-6 weeks.[9][11]

-

A slow taper is crucial to prevent recurrence of the irAE.[12]

-

Example Tapering Schedule (from a starting dose of 60mg prednisone):

-

Week 1: 50mg daily

-

Week 2: 40mg daily

-

Week 3: 30mg daily

-

Week 4: 20mg daily

-

Week 5: 10mg daily

-

Week 6: 5mg daily, then discontinue.

-

Note: Tapering schedules should be individualized based on the patient's clinical status.

-

-

Protocol 3: Management of Specific Common irAEs

Objective: To provide specific management guidelines for common immune-related adverse events.

A. Immune-Mediated Pneumonitis:

-

Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.

-

Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day), followed by an oral prednisone taper.

B. Immune-Mediated Colitis:

-

Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.

-

Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day). If no improvement, consider infliximab.

C. Immune-Mediated Hepatitis:

-

Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.

-

Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).

D. Immune-Mediated Endocrinopathies (e.g., Hypothyroidism, Hyperthyroidism, Adrenal Insufficiency):

-

Grade 2, 3, or 4: Withhold avelumab for symptomatic cases.

-

Initiate hormone replacement therapy as clinically indicated.

-

Corticosteroids may be required for adrenal insufficiency.

E. Immune-Mediated Nephritis and Renal Dysfunction:

-

Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent.

-

Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).

Management Workflow

The following diagram illustrates a general workflow for the management of avelumab-related adverse events.

Conclusion

The management of side effects is a critical component of treatment with avelumab. A thorough understanding of the potential adverse events, coupled with proactive monitoring and adherence to established management protocols, is essential to ensure the safety of patients and the integrity of clinical research. The protocols and data presented in this document are intended to serve as a guide for researchers and drug development professionals working with avelumab. It is imperative to refer to the most current prescribing information and clinical guidelines for comprehensive and up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Diagnosis and Management of Immune Related Adverse Events (irAEs) Induced by Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avelumab Immunotherapy: Management of Adverse Events Associated With New Treatment for Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. canjurol.com [canjurol.com]

- 6. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]

- 7. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm [repository.cam.ac.uk]

- 8. scribd.com [scribd.com]

- 9. droracle.ai [droracle.ai]

- 10. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancercareontario.ca [cancercareontario.ca]

- 12. jitc.bmj.com [jitc.bmj.com]

Avelumab for Recurrent or Refractory Cancers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, in the treatment of recurrent or refractory solid tumors. This document details the mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols for research and development purposes.

Mechanism of Action

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death-1 (PD-1) and B7.1 receptors.[1][2] This inhibition removes the suppressive signals on T-cells, thereby restoring and enhancing anti-tumor immune responses.[1][3] A unique feature of avelumab is its native IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a dual mechanism of action.[3][4][5]

Clinical Efficacy in Recurrent or Refractory Cancers

Avelumab has been investigated in numerous clinical trials for various recurrent or refractory cancers. The following tables summarize the key efficacy data from these studies.

Table 1: Efficacy of Avelumab in Recurrent or Refractory Urothelial Carcinoma

| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | PR (%) | Median PFS (months) | Median OS (months) |

| JAVELIN Solid Tumor | Ib | 44 | 18.2 | 11.4 | 6.8 | 2.7 | 13.7 |

| JAVELIN Solid Tumor (Pooled Cohorts) | I | 242 | 16.5 | 4.1 | 12.4 | 1.6 | 7.0 |

| JAVELIN Bladder 100 (Maintenance) | III | 350 | - | - | - | 3.7 | 21.4 |

ORR: Objective Response Rate, CR: Complete Response, PR: Partial Response, PFS: Progression-Free Survival, OS: Overall Survival

In the JAVELIN Solid Tumor phase Ib study of patients with refractory metastatic urothelial carcinoma, avelumab demonstrated an ORR of 18.2%.[6] A larger pooled analysis of two cohorts from the same trial showed a confirmed ORR of 16.5% with a median OS of 7.0 months.[7] The phase III JAVELIN Bladder 100 trial investigated avelumab as a first-line maintenance therapy in patients who were progression-free after platinum-based chemotherapy, showing a significant improvement in median OS to 21.4 months.[6]

Table 2: Efficacy of Avelumab in Recurrent or Refractory Ovarian Cancer

| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | PR (%) | 1-year PFS rate (%) | Median OS (months) |

| JAVELIN Solid Tumor | Ib | 125 | 9.6 | 0.8 | 8.8 | 10.2 | 11.2 |

| JAVELIN Ovarian 200 | III | 185 (Avelumab + PLD) | 13.3 | - | - | - | - |

| JAVELIN Ovarian 200 | III | 185 (Avelumab mono) | 3.7 | - | - | - | - |

PLD: Pegylated Liposomal Doxorubicin

For heavily pretreated patients with recurrent or refractory ovarian cancer, the JAVELIN Solid Tumor phase Ib trial showed an ORR of 9.6% and a median OS of 11.2 months.[8][9] However, the phase III JAVELIN Ovarian 200 trial did not meet its primary endpoints of improving PFS or OS with avelumab as a monotherapy or in combination with PLD compared to PLD alone.[10]

Table 3: Efficacy of Avelumab in Recurrent or Refractory Non-Small Cell Lung Cancer (NSCLC)

| Trial Name | Phase | No. of Patients | ORR (%) | Median PFS (months) | Median OS (months) |

| JAVELIN Solid Tumor (2nd line+) | Ib | 184 | 12 | 2.7 | 8.4 |

| JAVELIN Lung 200 (PD-L1+) | III | 264 (Avelumab) | - | - | 11.4 |

In a phase Ib dose-expansion cohort of the JAVELIN Solid Tumor trial for patients with previously treated NSCLC, avelumab showed an ORR of 12%.[11][12] The phase III JAVELIN Lung 200 trial, however, did not demonstrate a significant improvement in OS for avelumab compared to docetaxel in patients with PD-L1-positive recurrent or metastatic NSCLC who had progressed after platinum-containing chemotherapy.[13]

Table 4: Efficacy of Avelumab in Recurrent or Refractory Merkel Cell Carcinoma (MCC)

| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | 1-year PFS rate (%) | 1-year OS rate (%) |

| JAVELIN Merkel 200 (2nd line+) | II | 88 | 33.0 | 11.4 | 30 | 52 |

In the JAVELIN Merkel 200 phase II trial for patients with chemotherapy-refractory metastatic MCC, avelumab demonstrated a durable ORR of 33.0%, with 11.4% of patients achieving a complete response.[14] This trial led to the approval of avelumab for this indication.

Table 5: Efficacy of Avelumab in Recurrent or Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)

| Trial Name | Phase | No. of Patients | ORR (%) (IRC) | CR (%) (IRC) | Median PFS (months) (IRC) | Median OS (months) |

| JAVELIN Solid Tumor | Ib | 153 | 9.2 | 1.3 | 1.4 | 8.0 |

IRC: Independent Review Committee

In a phase Ib expansion cohort of the JAVELIN Solid Tumor trial, avelumab showed an ORR of 9.2% as assessed by an IRC in heavily pretreated patients with platinum-refractory/ineligible recurrent or metastatic HNSCC.[15][16]

Experimental Protocols

Avelumab Administration Protocol (Clinical Trial Setting)

The following is a generalized protocol for the administration of avelumab as a monotherapy based on its use in the JAVELIN clinical trial program.

-

Patient Selection: Patients with histologically confirmed recurrent or refractory solid tumors who have progressed on standard therapies are screened for eligibility. Key inclusion criteria typically include an ECOG performance status of 0 or 1 and adequate organ function.[15][17]

-

Premedication: Prior to the first four infusions, patients are premedicated with an antihistamine and acetaminophen to reduce the risk of infusion-related reactions.[18]

-

Dosing and Administration: Avelumab is administered at a dose of 10 mg/kg or a flat dose of 800 mg as an intravenous infusion over 60 minutes every two weeks.[7][18]

-

Monitoring: Patients are closely monitored for adverse events, particularly infusion-related reactions, during and after the infusion.[19] Management of immune-related adverse events is a critical component of the protocol.[19]

-

Treatment Cycle: Treatment is continued every two weeks until disease progression or unacceptable toxicity.[7]

-

Efficacy Evaluation: Tumor response is typically assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[17]

PD-L1 Immunohistochemistry (IHC) Protocol (Conceptual)

While specific, detailed protocols are proprietary, the following outlines the key steps and considerations for assessing PD-L1 expression in tumor tissue, a common exploratory biomarker in avelumab trials.

-

Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is required. Both archival and fresh biopsies can be used.[17]

-

Sectioning: FFPE blocks are sectioned into 4-5 µm thick slices and mounted on charged slides.

-

Antigen Retrieval: Slides undergo deparaffinization and rehydration, followed by heat-induced epitope retrieval.

-

Staining: Automated staining platforms are commonly used. The primary antibody clone used in many avelumab trials is the rabbit monoclonal antibody 73-10 (Dako).[17][20] Other clones such as 22C3 have also been used for PD-L1 assessment in similar contexts.[21]

-

Detection: A detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.

-

Scoring: PD-L1 expression is evaluated by a trained pathologist. Scoring can be based on the percentage of tumor cells (TCs) with membrane staining at various cutoffs (e.g., ≥1%, ≥5%, ≥25%) or a combined positive score (CPS) that includes both tumor and immune cells.[17][21]

Safety and Tolerability

A pooled analysis of 1,738 patients from the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials showed that avelumab has a manageable safety profile.[19][22]

Table 6: Common Treatment-Related Adverse Events (TRAEs) with Avelumab

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Fatigue | 18 | 1 |

| Infusion-related reaction | 17 | <1 |

| Nausea | 9 | <1 |

The most frequent TRAEs of any grade were fatigue, infusion-related reactions, and nausea.[22] Grade ≥3 TRAEs occurred in 10% of patients.[22] Immune-related adverse events (irAEs) of any grade were observed in 14% of patients, with the most common being thyroid disorders and rash.[22]

Conclusion

Avelumab has demonstrated clinically meaningful activity and a manageable safety profile in several recurrent or refractory cancers, leading to its approval in indications such as Merkel cell carcinoma and urothelial carcinoma. Its dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, makes it a valuable agent in the immuno-oncology landscape. Further research is ongoing to identify predictive biomarkers and optimal combination strategies to enhance its efficacy.

References

- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avelumab Maintenance Therapy Improves Overall Survival in Advanced or Metastatic Urothelial Carcinoma - The ASCO Post [ascopost.com]

- 7. jitc.bmj.com [jitc.bmj.com]